

A Comparative Guide to Qualifying Sofosbuvir Impurity G Reference Standards

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Compound of Interest

Compound Name: Sofosbuvir impurity G

Cat. No.: B10799796

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For researchers, scientists, and drug development professionals, the accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) like Sofosbuvir are critical for ensuring drug safety and efficacy. **Sofosbuvir Impurity G**, a diastereomer of the parent drug, is one such critical impurity that requires a well-characterized reference standard for analytical testing. This guide provides a comparative overview of commercially available **Sofosbuvir Impurity G** reference standards, details the essential experimental protocols for their qualification, and offers a logical workflow for this process.

Comparison of Sofosbuvir Impurity G Reference Standards

The selection of a suitable reference standard is paramount for achieving accurate and reproducible analytical results. While a comprehensive head-to-head comparison requires obtaining Certificates of Analysis (CoAs) directly from suppliers, the following table summarizes the typical information and available data from prominent vendors of **Sofosbuvir Impurity G** reference standards. Researchers are encouraged to request specific CoAs for the latest batch information.

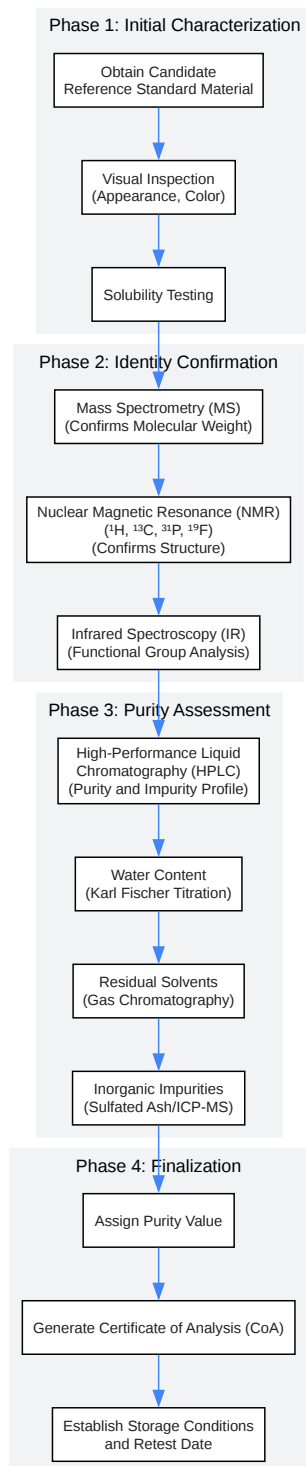
Parameter	Supplier A (e.g., MedchemExpress)	Supplier B (e.g., SynThink)	Supplier C (e.g., BOC Sciences)
Product Name	Sofosbuvir impurity G	Sofosbuvir Impurity G	Sofosbuvir impurity G
CAS Number	1337482-15-1	1337482-15-1	1337482-15-1
Molecular Formula	C ₂₂ H ₂₉ FN ₃ O ₉ P	C ₂₂ H ₂₉ FN ₃ O ₉ P	C ₂₂ H ₂₉ FN ₃ O ₉ P
Molecular Weight	529.45	529.45	529.45
Purity (by HPLC)	>98% (Typical for their impurities, specific CoA should be requested)[1]	>95% (Stated commitment, specific CoA required)[2]	≥95% (Stated for many impurities, specific CoA required) [3]
Analytical Data Provided	CoA, HNMR, CNMR, HPLC, LCMS (Often available for similar products)[1]	CoA with 1H-NMR, Mass, and HPLC Purity data is typically provided.[2][4]	CoA, HPLC, LC-MS, IR, UV-Vis, 1HNMR, 13CNMR are offered for identity confirmation.[5][6]
Storage Conditions	Powder: -20°C for 3 years. In solvent: -80°C for 6 months.[7]	Room temperature in continental US; may vary elsewhere.[8]	Store at -20°C.[9]
Documentation	Safety Data Sheet (SDS), Certificate of Analysis (CoA)	Certificate of Analysis (CoA), Technical Data Sheet	Certificate of Analysis (CoA), Material Safety Data Sheet (MSDS)

Note: The purity values and available analytical data are based on information for similar products or general statements from the suppliers. It is crucial to obtain a lot-specific Certificate of Analysis for any reference standard to get precise data.

Experimental Workflow for Qualification

The qualification of a new batch of a reference standard is a systematic process to ensure its identity, purity, and suitability for its intended analytical use.

Workflow for Qualifying Sofosbuvir Impurity G Reference Standard

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A logical workflow for the qualification of a new reference standard.

Experimental Protocols

Detailed methodologies are essential for the consistent and accurate qualification of reference standards. Below are protocols for key experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is adapted from established protocols for Sofosbuvir and its impurities.[\[10\]](#)

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm particle size.[\[10\]](#)
- Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50, v/v).[\[10\]](#)
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 260 nm.[\[10\]](#)
- Injection Volume: 10 µL.
- Column Temperature: 30°C.
- Sample Preparation: Accurately weigh and dissolve the **Sofosbuvir Impurity G** reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.
- Procedure: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and record the chromatogram for a sufficient time to elute all components.
- Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the chemical structure of a reference standard.

- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO- d_6) or deuterated methanol (CD $_3$ OD).
- Sample Preparation: Dissolve approximately 5-10 mg of the reference standard in 0.6-0.7 mL of the deuterated solvent.
- Experiments:
 - ^1H NMR: Provides information on the number and types of protons.
 - ^{13}C NMR: Provides information on the carbon skeleton.
 - ^{31}P NMR: Crucial for phosphorus-containing compounds like Sofosbuvir and its impurities. [\[11\]](#)
 - ^{19}F NMR: Important for fluorine-containing compounds.
 - 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between atoms and confirm the detailed structure.
- Procedure: Acquire the spectra using standard parameters. The chemical shifts, coupling constants, and integrations should be consistent with the proposed structure of **Sofosbuvir Impurity G**.

Mass Spectrometry (MS) for Molecular Weight Verification

MS is used to confirm the molecular weight of the reference standard.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Technique: Electrospray ionization (ESI) is commonly used.
- Mode: Positive or negative ion mode, depending on the compound's properties.
- Sample Preparation: Prepare a dilute solution of the reference standard (e.g., 1-10 $\mu\text{g/mL}$) in a suitable solvent like acetonitrile or methanol, often with a small amount of formic acid or

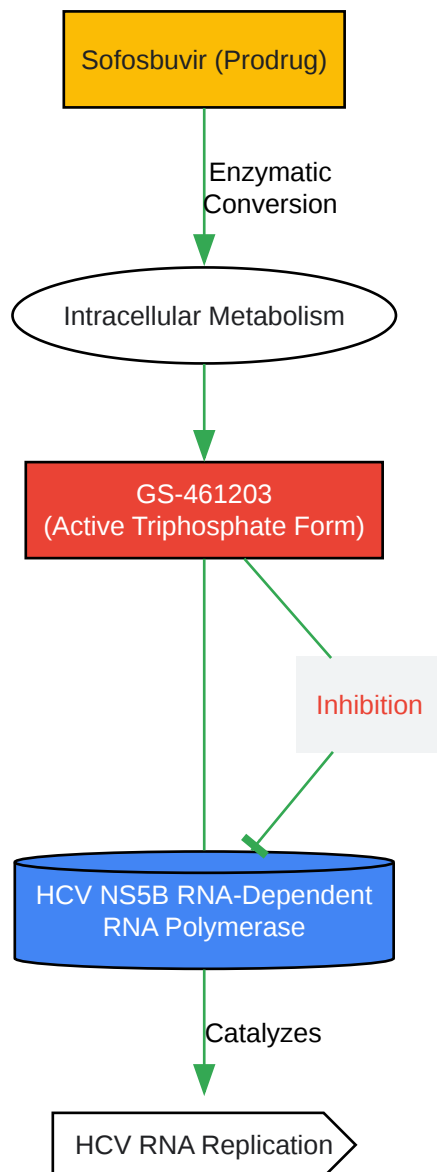
ammonium acetate to aid ionization.

- Procedure: Infuse the sample directly into the mass spectrometer or inject it via an LC system.
- Data Analysis: The measured mass-to-charge ratio (m/z) of the molecular ion should correspond to the theoretical molecular weight of **Sofosbuvir Impurity G**.

Signaling Pathway Diagram

While **Sofosbuvir Impurity G** is an impurity and not an active drug with a signaling pathway, the mechanism of action of the parent drug, Sofosbuvir, is relevant to its context. Sofosbuvir is a prodrug that is metabolized to its active triphosphate form, which then inhibits the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.

Simplified Mechanism of Action of Sofosbuvir



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Mechanism of action of the parent drug, Sofosbuvir.

By following a rigorous qualification process and utilizing well-defined analytical methods, researchers can ensure the quality and reliability of their **Sofosbuvir Impurity G** reference

standards, leading to more accurate and defensible analytical data in the development of safe and effective pharmaceuticals.

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